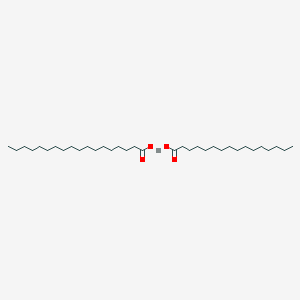

zinc;hexadecanoate;octadecanoate

Description

Historical Trajectories and Evolution of Metal Soaps Research

The study of metal soaps, which are metal salts of fatty acids, has a rich history intertwined with various scientific and industrial advancements. Initially, research into these compounds was largely driven by their practical applications, such as in the manufacturing of greases, paints, and as waterproofing agents. Early investigations focused on the synthesis and basic characterization of these materials. Over time, the scope of research has expanded significantly, moving from empirical observations to a more fundamental understanding of their molecular structures and chemical behavior.

A notable area of research has been the study of metal soap degradation in historical oil paintings. springerprofessional.despringerprofessional.deresearchgate.net The formation of lead and zinc soaps in aged paint layers can lead to a variety of conservation issues, including increased transparency, embrittlement, and the formation of protrusions on the paint surface. springerprofessional.deresearchgate.net This has spurred extensive research into the mechanisms of metal soap formation and their impact on cultural heritage. researchgate.net

Contemporary Significance of Zinc Carboxylates in Scientific and Technological Domains

Zinc carboxylates, including the mixed salt zinc;hexadecanoate (B85987);octadecanoate, are a versatile class of compounds with a wide array of modern applications. Their utility stems from their unique chemical and physical properties. They are employed as heat stabilizers and lubricants in the plastics and rubber industries, where they facilitate processing and prevent degradation. smolecule.comalphachem.biz In the construction industry, certain zinc carboxylates are used as hydrophobic agents. smolecule.com

Furthermore, zinc carboxylates serve as catalysts in various chemical reactions and are explored for their potential in creating environmentally friendly corrosion inhibitors. mdpi.comresearchgate.net Their role as precursors for the synthesis of zinc oxide nanoparticles is another area of active investigation. The diverse applications of zinc compounds, including carboxylates, extend to electronics, medicine, and agriculture. glochem.com

Scope and Focused Research Areas for Zinc;Hexadecanoate;Octadecanoate

Research specifically targeting this compound often falls under the broader category of mixed metal carboxylates. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and controlled methods for synthesizing the mixed salt and thoroughly characterizing its chemical and physical properties. researchgate.net

Structural Analysis: Determining the precise molecular and crystalline structure of the compound, which can exist in different polymorphic forms. acs.orgacs.org

Thermal Behavior: Understanding its stability and decomposition pathways at elevated temperatures, which is crucial for its application as a heat stabilizer.

Industrial Applications: Optimizing its performance as a lubricant, release agent, and stabilizer in polymer formulations. smolecule.comalphachem.biz

Interaction with other materials: Studying its synergistic effects with other additives in various formulations. mdpi.com

Chemical and Physical Properties

The properties of this compound are derived from its constituent components: the zinc cation and the mixture of palmitate and stearate (B1226849) anions.

| Property | Value |

| Molecular Formula | C34H68O4Zn |

| Molecular Weight | 606.3 g/mol |

| Appearance | White, fine powder. chemicalbook.com |

| Solubility | Insoluble in water, ethanol (B145695), and ether. Soluble in hot organic solvents like benzene (B151609) and turpentine. chemicalbook.com |

Table 1: General Chemical and Physical Properties of this compound. nih.gov

Structure

2D Structure

Properties

CAS No. |

91051-01-3 |

|---|---|

Molecular Formula |

C34H66O4Zn |

Molecular Weight |

604.3 g/mol |

IUPAC Name |

zinc;hexadecanoate;octadecanoate |

InChI |

InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

BJWIKAHDFBRQJO-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Other CAS No. |

91051-01-3 |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Zinc;hexadecanoate;octadecanoate

Chemical Routes for Zinc Carboxylate Synthesis

Precipitation and Double Decomposition Processes

Precipitation, or double decomposition, is a widely employed method for synthesizing zinc carboxylates. This process typically involves the reaction of a soluble zinc salt, such as zinc sulfate (B86663), with a solution containing the sodium or potassium salts of the fatty acids (hexadecanoic and octadecanoic acids). libretexts.orglumenlearning.comyoutube.com The reaction results in the formation of the insoluble zinc;hexadecanoate (B85987);octadecanoate, which precipitates out of the aqueous solution. libretexts.orgyoutube.com The precipitate can then be separated by filtration, washed to remove byproducts, and dried. researchgate.net

This method offers good control over the stoichiometry and can yield a product with high purity. The general reaction can be represented as:

ZnSO₄(aq) + 2 Na(RCOO)(aq) → Zn(RCOO)₂(s) + Na₂SO₄(aq)

Where RCOO⁻ represents the mixture of hexadecanoate and octadecanoate anions. The insolubility of the zinc carboxylate drives the reaction to completion. wou.edu

Fusion Processes and Direct Reactions with Metal Oxides/Hydroxides

The fusion process involves the direct reaction of fatty acids with a zinc source, typically zinc oxide or zinc hydroxide (B78521), at elevated temperatures. google.comgoogle.com The fatty acids (hexadecanoic and octadecanoic acid) are melted, and the zinc compound is added to the molten fatty acids. The reaction proceeds to form the zinc salt and water as a byproduct.

Another variation of this direct method is the aqueous process, where a slurry of zinc oxide in water is reacted with the molten fatty acids. google.comgoogle.com This "wet" process is often preferred as it can be carried out at lower temperatures, typically between 60°C and 75°C, and can be facilitated by the use of catalysts like citric acid or phosphoric acid to achieve a quantitative yield. google.comgoogle.com The reaction is monitored by the disappearance of the fatty acid peak and the appearance of the zinc salt peak in infrared spectroscopy. google.com The resulting zinc;hexadecanoate;octadecanoate is then filtered and dried. google.comgoogle.com

A study demonstrated the synthesis of zinc stearate (B1226849) from zinc oxide and stearic acid at 70°C using a combination of anionic and nonionic surfactants, achieving a near-quantitative yield of 99.6%. uni-ruse.bg

Metathesis Approaches

Metathesis reactions provide another route for the synthesis of zinc carboxylates. This approach involves an exchange of ligands between two reacting chemical species. While specific examples for this compound are not prevalent in the provided search results, the general principle can be applied. For instance, a zinc compound with a more labile ligand could be reacted with the desired fatty acids or their salts.

Ligand Exchange Strategies from Zinc Precursors

Ligand exchange is a versatile strategy that involves the replacement of one or more ligands in a coordination complex with another. acs.org In the context of this compound synthesis, a suitable zinc precursor, such as zinc acetate (B1210297), can be used. mdpi.com The acetate ligands can be exchanged with hexadecanoate and octadecanoate anions. This method is particularly useful for synthesizing more complex or mixed-ligand zinc carboxylates. The efficiency of the exchange can be influenced by factors such as the relative binding affinities of the ligands and the reaction conditions. The flexible coordination geometry and fast ligand exchange rates of zinc make it amenable to such strategies. nih.gov

Parametric Influences on this compound Synthesis

Role of Zinc Source and Fatty Acid Ratios

The choice of the zinc source is a critical parameter in the synthesis of zinc carboxylates. Common zinc sources include zinc oxide, zinc hydroxide, zinc sulfate, and zinc acetate. researchgate.netgoogle.comgoogle.comgoogle.com Zinc oxide is frequently used in direct reactions with fatty acids due to its availability and reactivity, especially when catalyzed. google.comnih.gov In precipitation reactions, soluble zinc salts like zinc sulfate are preferred to facilitate the reaction with alkali metal salts of the fatty acids. smolecule.com The nature of the zinc source can influence the reaction kinetics and the properties of the final product. For instance, the use of zinc acetate allows for ligand exchange reactions to form the desired carboxylate. mdpi.com

The ratio of hexadecanoic acid (palmitic acid) to octadecanoic acid (stearic acid) directly dictates the composition of the final this compound product. This mixed composition distinguishes it from pure zinc stearate or zinc palmitate. vulcanchem.com The specific ratio of these fatty acids can be tailored to achieve desired physical properties, such as melting point and solubility, as the different chain lengths of the fatty acids will affect the packing and intermolecular interactions within the layered structure of the zinc salt. vulcanchem.com

Table 1: Summary of Synthesis Methods for Zinc Carboxylates

| Synthesis Method | Reactants | Key Features |

|---|---|---|

| Precipitation/Double Decomposition | Soluble zinc salt (e.g., ZnSO₄), Alkali metal salts of fatty acids | Good control over stoichiometry, high purity product. libretexts.orglumenlearning.comyoutube.com |

| Fusion/Direct Reaction | Zinc oxide/hydroxide, Fatty acids | Can be performed neat (fusion) or in an aqueous slurry. google.comgoogle.com |

| Metathesis | Zinc compound with labile ligand, Fatty acids/salts | Involves ligand exchange. |

| Ligand Exchange | Zinc precursor (e.g., zinc acetate), Fatty acids/salts | Versatile for mixed-ligand complexes. acs.orgmdpi.com |

Table 2: Influence of Reactants on Synthesis

| Parameter | Influence on Synthesis and Product |

|---|---|

| Zinc Source | Affects reaction kinetics and product properties. Zinc oxide is common for direct reactions, while soluble salts like zinc sulfate are used in precipitation. google.comnih.govsmolecule.com |

| Fatty Acid Ratio | Determines the final composition and influences physical properties like melting point and solubility due to varied chain lengths. vulcanchem.com |

Effect of Reaction Media and Solvent Systems

The choice of reaction medium and solvent system is a critical factor in the synthesis of zinc carboxylates, including mixed salts like this compound. The medium influences reaction kinetics, product morphology, and purity. Both aqueous and non-aqueous systems are employed, each with distinct characteristics.

In aqueous precipitation methods, a water-soluble zinc salt, such as zinc sulfate or zinc chloride, is reacted with a sodium salt of the fatty acids (sodium hexadecanoate and sodium octadecanoate). researchgate.netsmolecule.com The reaction is typically carried out in water, where the resulting zinc carboxylate precipitates out due to its low solubility. nih.gov To handle the low solubility of long-chain fatty acids in water, solvents like ethanol (B145695) are often used. nih.gov For instance, the fatty acids can be dissolved in ethanol, and then a sodium hydroxide solution is added to form the sodium carboxylate in situ. nih.gov Subsequently, an aqueous solution of a zinc salt is introduced to precipitate the zinc carboxylate. nih.gov The use of a water-ethanol mixture can facilitate a more homogeneous reaction environment.

The stability of the reaction mixture, particularly in aqueous systems, can be enhanced through the use of organized molecular systems (OMS), such as emulsions or microemulsions. researchgate.net These systems, often created with the help of surfactants, can effectively disperse or "solubilize" the hydrophobic fatty acids in the aqueous phase, ensuring better contact with the zinc ions. researchgate.net The stability of the emulsion is crucial; it needs to be stable enough to allow for transport and reaction at the zinc surface but also allow for the carboxylic acid to be readily available for reaction. researchgate.net Some studies have explored the use of surfactants like polyvinyl alcohol (PVA) and sodium dodecyl sulfate (SDS) to create stable aqueous dispersions of the reactants, leading to high yields of the final product. uni-ruse.bg

Nonaqueous, or "fusion," processes represent an alternative where the reaction is carried out without a solvent or in an organic medium. researchgate.netsmolecule.com In a typical fusion process, stearic and palmitic acids are melted and reacted directly with zinc oxide. researchgate.net This method avoids the generation of wastewater associated with precipitation methods. smolecule.com The reaction can also be performed in organic solvents. For example, studies on zinc oxide nanoparticle synthesis have investigated the use of simple primary alcohols like methanol (B129727) and ethanol as solvents, which can influence crystal growth and the final product's characteristics. acs.org

The table below summarizes the different reaction media and their effects on the synthesis of zinc carboxylates.

| Reaction Medium/System | Components | Key Effects on Synthesis |

| Aqueous Precipitation | Water, Zinc Salt (e.g., ZnSO₄, ZnCl₂), Sodium Carboxylates | The product precipitates from the solution; process can generate wastewater. smolecule.comnih.gov |

| Water-Ethanol Mixture | Water, Ethanol, Fatty Acids, NaOH, Zinc Salt | Ethanol improves the solubility of fatty acids, leading to a more homogeneous reaction. nih.gov |

| Organized Molecular Systems (OMS) | Water, Surfactant (e.g., Brij® 58), Carboxylic Acid | Creates stable emulsions or microemulsions, enhancing the dispersion of hydrophobic reactants. researchgate.net |

| Fusion Process (Solvent-free) | Molten Fatty Acids, Zinc Oxide | A direct reaction method that avoids solvents and wastewater. researchgate.netgoogle.com |

| Nonaqueous Solvent | Organic Solvents (e.g., alcohols), Zinc Precursor | The solvent choice influences crystal growth and particle morphology. acs.org |

Temperature, Stirring, and Emulsification Control

Precise control over temperature, stirring, and emulsification is paramount for achieving the desired product quality, reaction efficiency, and safety in the synthesis of this compound.

Temperature significantly influences the reaction rate and the physical properties of the resulting zinc carboxylate. In fusion processes, where fatty acids are reacted directly with zinc oxide, temperatures are typically elevated to keep the fatty acids in a molten state. Reaction temperatures can range from 140°C to 190°C. researchgate.net One production method specifies a temperature range of 150°C to 180°C under pressure, which accelerates the reaction, with completion times between 45 and 65 minutes. google.com Another patented process operates at 160°C. google.com In aqueous precipitation methods, the temperature is also a key parameter. One protocol involves heating a solution of the fatty acid in ethanol and sodium hydroxide to 70°C before adding the zinc chloride solution. nih.gov Lower temperature processes have also been developed, with reactions occurring between 60°C and 75°C to produce fatty acid zinc salts efficiently. google.com The melting point of the final product can also be affected by the synthesis temperature and method. For instance, zinc stearate produced by a precipitation process showed a slightly higher melting point (around 122°C) compared to that produced by a fusion process (around 118°C). researchgate.net

Stirring is essential for ensuring a homogeneous reaction mixture, especially in heterogeneous systems involving reactants in different phases (e.g., solid zinc oxide and liquid fatty acids). Adequate stirring reduces the induction time at the beginning of the reaction and ensures that the reactants are in constant contact, leading to a more complete and uniform reaction. researchgate.net In industrial-scale reactors, specialized stirring mechanisms, such as scraper-type paddles in a horizontal reaction kettle, are used to achieve even mixing and prevent localized overheating. google.com

Emulsification plays a crucial role in aqueous synthesis routes by creating a stable dispersion of the water-insoluble fatty acids. This is often achieved through the use of surfactants or by controlling the mixing dynamics. researchgate.netuni-ruse.bg The formation of a stable emulsion ensures that the fatty acid droplets are small and uniformly distributed, maximizing the surface area for reaction with the aqueous zinc salt solution. In some cases, the in-situ functionalization of zinc oxide particles by fatty acids present in vegetable oils can lead to the formation of stable Pickering emulsions, where the solid particles themselves stabilize the emulsion. unimi.it The stability and characteristics of the emulsion directly impact the reaction rate and the particle size of the final zinc carboxylate product.

The following table summarizes the impact of these process parameters on the synthesis.

| Parameter | Effect on Synthesis | Typical Range/Condition |

| Temperature | Influences reaction rate and product melting point. researchgate.netresearchgate.net | 60°C - 190°C researchgate.netnih.govgoogle.comgoogle.com |

| Stirring | Ensures homogeneity and reduces reaction time. researchgate.netgoogle.com | Continuous and vigorous stirring. researchgate.netgoogle.com |

| Emulsification | Creates a stable dispersion of reactants in aqueous media. researchgate.netunimi.it | Use of surfactants or high-shear mixing. researchgate.netuni-ruse.bg |

Purity Assessment and Compositional Control in Mixed Zinc Carboxylates

Ensuring the purity and controlling the precise composition are critical for the functionality of mixed zinc carboxylates like this compound. Various analytical techniques are employed for purity assessment, while compositional control relies on the careful management of reaction stoichiometry.

Purity Assessment of zinc carboxylates is typically performed using a combination of spectroscopic and thermal analysis techniques.

Fourier Transform Infrared Spectroscopy (FTIR) is widely used to verify the formation of the zinc carboxylate and to check for the absence of unreacted free fatty acids. nih.govresearchgate.net The technique identifies the characteristic absorption bands of the carboxylate groups coordinated to the zinc ion. nih.govrsc.org

X-ray Diffraction (XRD) is used to analyze the crystalline structure of the product. researchgate.netnih.gov The XRD patterns can confirm the formation of the desired lamellar structure typical of zinc soaps and can distinguish between different crystalline phases. nih.gov

Differential Scanning Calorimetry (DSC) is employed to determine the melting point and to observe phase transitions, which are indicative of the product's purity. researchgate.net Impurities or variations in composition can lead to changes in the melting behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state 13C and 67Zn NMR, can provide detailed information about the local chemical environment and coordination of the zinc ions, offering insights into the product's structure and purity. nih.govrsc.org

Compositional Control in mixed zinc carboxylates is primarily achieved by controlling the molar ratio of the different fatty acids (hexadecanoic acid and octadecanoic acid) used in the synthesis. The final composition of the mixed salt is directly related to the initial ratio of the fatty acid precursors. However, achieving a perfectly homogeneous mixed crystal can be challenging. The slight differences in the reactivity and physical properties of palmitic and stearic acids can potentially lead to compositional heterogeneity within the product.

Studies on mixed monolayer systems at the air-water interface provide insights into the interactions between different carboxylates and zinc ions, which is relevant for understanding compositional effects at a molecular level. osu.edu The binding of zinc ions can be influenced by the composition of the fatty acid mixture, which can affect the packing and structure of the resulting metal-organic complex. osu.edu For applications where precise composition is critical, careful control of the synthesis conditions and subsequent analytical verification are essential.

The table below outlines the primary techniques used for purity and compositional analysis.

| Analytical Technique | Information Provided |

| FTIR Spectroscopy | Confirmation of carboxylate formation, detection of free fatty acids. nih.govrsc.org |

| X-ray Diffraction (XRD) | Crystalline structure and phase identification. researchgate.netnih.gov |

| Differential Scanning Calorimetry (DSC) | Melting point and thermal transitions. researchgate.net |

| NMR Spectroscopy | Molecular structure and coordination environment. nih.govrsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Zinc;hexadecanoate;octadecanoate

Vibrational Spectroscopy for Zinc Carboxylate Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is an indispensable tool for the comprehensive structural analysis of zinc carboxylates such as zinc;hexadecanoate (B85987);octadecanoate. These analytical techniques offer profound insights into the coordination sphere of the zinc ion, the conformational arrangement of the hydrocarbon chains, and the crystalline properties of the material.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to the coordination geometry of the carboxylate groups and the overarching structure of zinc soaps. uva.nl

The examination of the asymmetric νas(COO⁻) and symmetric νs(COO⁻) stretching vibrations of the carboxylate group is crucial for deciphering the coordination environment of the zinc ion in zinc;hexadecanoate;octadecanoate. The positions and splitting of these bands, which are typically observed in the spectral regions of 1650-1500 cm⁻¹ and 1450-1350 cm⁻¹ respectively, are indicative of the coordination mode of the carboxylate ligands. uva.nlnih.gov

In many zinc carboxylates, the zinc ions are tetrahedrally coordinated by oxygen atoms from four distinct carboxylate groups, which function as bidentate bridging ligands, often in a syn-syn configuration. uva.nlnih.gov Nevertheless, variations in the lengths of the Zn-O bonds can result in an unsymmetrical bonding environment. nih.gov This asymmetry is manifested in the FTIR spectrum through the splitting of the carboxylate stretching bands. uva.nlnih.gov

For long-chain saturated zinc soaps, including those with stearate (B1226849) and palmitate, a highly symmetrical packing arrangement, often designated as type B, is frequently observed. This is characterized by a singular, sharp asymmetric COO⁻ stretch vibration band. uva.nl Conversely, zinc soaps with shorter chains or unsaturation may display an alternating packing (type A) with multiple bands for the asymmetric COO⁻ stretch, suggesting a less symmetrical environment. uva.nl The presence of a mixture of fatty acids, as is the case in this compound, can also impact the local symmetry and, consequently, the appearance of these bands. uva.nl

A key parameter for inferring the coordination mode is the difference in wavenumber (Δν) between the asymmetric and symmetric stretching vibrations (Δν = νas(COO⁻) - νs(COO⁻)). For the bidentate bridging ligands commonly found in zinc carboxylates, the Δν values fall within a characteristic range that differentiates them from monodentate or chelating coordination. nih.govresearchgate.net

Table 1: Representative FTIR Carboxylate Stretching Frequencies for Zinc Carboxylates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |

|---|---|---|

| Asymmetric COO⁻ Stretch (νas) | 1650 - 1500 | Sensitive to coordination geometry; splitting indicates asymmetry. uva.nlnih.gov |

| Symmetric COO⁻ Stretch (νs) | 1450 - 1350 | Also reflects the coordination environment. nih.gov |

| Δν (νas - νs) | Varies | Indicative of the carboxylate binding mode (e.g., bridging, chelating). researchgate.net |

The hydrocarbon chains of the hexadecanoate (palmitate) and octadecanoate (stearate) components produce characteristic C-H stretching vibrations in the FTIR spectrum, typically seen in the 3000-2800 cm⁻¹ region. libretexts.orgresearchgate.net The principal bands are the asymmetric (νas(CH₂)) and symmetric (νs(CH₂)) stretching of the methylene (B1212753) groups, generally located near 2918 cm⁻¹ and 2850 cm⁻¹ respectively, along with the corresponding methyl (CH₃) group vibrations. researchgate.netresearchgate.net

The exact frequencies and shapes of these bands are responsive to the conformation and packing of the alkyl chains. uva.nl In highly ordered, crystalline structures that feature all-trans chain conformations, these bands are typically sharp and well-resolved. Any disorder or the presence of gauche conformations within the chains would result in a broadening of these peaks. Consequently, an analysis of the C-H stretching region yields valuable information regarding the structural order of the hydrocarbon tails in this compound. uva.nl

Table 2: Key C-H Stretching Vibrations in Long-Chain Fatty Acid Salts

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νas(CH₃) | ~2955 | Asymmetric methyl stretch |

| νas(CH₂) | ~2918 | Asymmetric methylene stretch researchgate.net |

| νs(CH₃) | ~2870 | Symmetric methyl stretch |

| νs(CH₂) | ~2850 | Symmetric methylene stretch researchgate.net |

The existence of water of hydration within the crystal lattice of this compound can be identified using FTIR spectroscopy. Coordinated water molecules produce distinctive vibrational bands. A broad absorption band in the 3700-3000 cm⁻¹ range is indicative of O-H stretching vibrations from water molecules. acs.orgresearchgate.net The bending vibration (δ(H₂O)) of coordinated water is typically observed around 1600-1630 cm⁻¹. researchgate.net

The interaction between water and the carboxylate group can have a notable effect on the spectrum. Research into the hydration of carboxylate ions has demonstrated that water molecules form hydrogen bonds with the oxygen atoms of the -COO⁻ group, which can alter the symmetry and vibrational frequencies of the carboxylate moiety itself. nih.govacs.org In certain instances, the presence of water can lead to a symmetry breaking of the carboxylate ion. nih.govacs.org Thus, a meticulous analysis of both the O-H stretching region and the carboxylate stretching region can elucidate the hydration state of the compound.

Raman Spectroscopy

By employing variable-temperature Raman spectroscopy, it is possible to monitor changes in crystallinity. As the temperature is elevated towards the melting point, the intensity of bands associated with the crystalline state (such as those indicating an all-trans chain conformation) diminishes, whereas bands corresponding to the amorphous or liquid state (which has a higher number of gauche conformers) intensify. researchgate.net This facilitates the determination of phase transition temperatures and allows for a quantitative evaluation of crystallinity by observing the intensity ratios of key marker bands. nih.govnih.gov For instance, the intensity ratio of the C-C skeletal vibrations can be correlated with the degree of order within the hydrocarbon chains. researchgate.net This technique can therefore offer detailed insights into the thermal behavior and crystalline characteristics of this compound. nih.gov

Table 3: Raman Bands Sensitive to Crystallinity in Fatty Acid Derivatives

| Wavenumber Region (cm⁻¹) | Vibrational Mode | Correlation with Crystallinity |

|---|---|---|

| ~2880 / ~2845 | I(νs(CH₂)) / I(νas(CH₂)) intensity ratio | Changes indicate melting and conformational disorder. |

| 1400 - 1500 | CH₂ scissoring modes | Sensitive to interchain interactions and packing. researchgate.net |

| 1000 - 1200 | C-C skeletal stretching | Intensity and position reflect the degree of all-trans conformation. researchgate.net |

| ~1730-1750 | C=O stretch | Position can be influenced by the crystalline environment. researchgate.net |

Alkyl Chain Disorder and Conformational Changes

Conformational analysis of carboxylate side-chains reveals that the torsional angles are influenced by coordination to the metal cation. nih.gov For long-chain saturated soaps, a highly symmetrical packing is often observed. uva.nl The alkyl chains tend to adopt an all-trans conformation to maximize van der Waals interactions, leading to a well-ordered crystalline lattice. However, thermal energy or the inclusion of different chain lengths can lead to the formation of gauche defects, increasing the conformational disorder. The specific arrangement and potential for disorder in the mixed system are crucial for understanding its phase behavior and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in materials like this compound.

Solid-state ¹³C NMR provides detailed information about the carbon framework of the hexadecanoate and octadecanoate ligands. The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different crystalline forms or conformational states. rsc.org

In metal carboxylates, the chemical shift of the carboxylate carbon is particularly informative about the coordination mode. nih.gov Different binding modes, such as monodentate, bidentate bridging, or chelating, result in distinct ¹³C chemical shifts. nih.gov For zinc carboxylates, ¹³C NMR can also provide insights into the packing of the alkyl chains. researchgate.net The resonances of the methylene carbons in the alkyl chains can indicate the degree of conformational order; highly ordered, all-trans chains will exhibit sharp, well-resolved peaks, whereas conformational disorder leads to broader lines. researchgate.net

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Zinc Carboxylates

| Carbon Type | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Carboxyl (COO) | ~180 - 185 | nih.gov |

| Methylene (CH₂) | ~10 - 40 | libretexts.org |

| Methyl (CH₃) | ~14 | libretexts.org |

Directly probing the zinc center provides invaluable information about its coordination geometry. ⁶⁷Zn is the only NMR-active isotope of zinc, but its study is challenging due to its low natural abundance (4.10%), small magnetic moment, and a significant quadrupole moment. acs.orgnih.gov The use of ultra-high magnetic fields significantly improves the sensitivity and resolution of ⁶⁷Zn NMR spectra. researchgate.netnih.gov

The ⁶⁷Zn NMR parameters, namely the isotropic chemical shift (δiso), the quadrupole coupling constant (CQ), and the asymmetry parameter (ηQ), are extremely sensitive to the local symmetry and electronic structure of the zinc coordination sphere. nih.govcdnsciencepub.com Studies on various zinc carboxylates have shown that these parameters can differentiate between different coordination environments. nih.govudel.edu For instance, zinc carboxylates have been categorized into distinct groups based on their ⁶⁷Zn NMR parameters, reflecting differences in their crystal structures. nih.govproquest.com In a tetrahedral coordination environment, as is common for zinc soaps, variations in Zn-O bond lengths and O-Zn-O angles due to the mixed ligand environment in this compound would be reflected in the ⁶⁷Zn NMR spectrum. nih.gov

Table 2: Representative ⁶⁷Zn NMR Parameters for Zinc Carboxylates

| Parameter | Value Range | Significance | Reference |

|---|---|---|---|

| Isotropic Chemical Shift (δiso) | ~240 - 315 ppm | Reflects the electronic environment and coordination number. | nih.govnih.gov |

| Quadrupole Coupling Constant (CQ) | ~2.5 - 11.0 MHz | Measures the deviation of the electric field gradient from spherical symmetry. | nih.govacs.org |

| Asymmetry Parameter (ηQ) | ~0.30 - 0.60 | Describes the deviation of the electric field gradient from axial symmetry. | nih.govacs.org |

The inherent low sensitivity of both ¹³C and ⁶⁷Zn NMR can be a significant limitation, especially when analyzing complex or dilute systems. bruker.comwikipedia.org Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances NMR signal intensities, often by several orders of magnitude. elsevierpure.comazom.comresearchgate.net This is achieved by transferring the high polarization of unpaired electrons from a stable radical polarizing agent to the surrounding nuclei via microwave irradiation at low temperatures. wikipedia.orgweizmann.ac.ilrsc.org

DNP-enhanced solid-state NMR is particularly well-suited for the study of this compound, as it would allow for the rapid acquisition of high-quality spectra, even for the low-sensitivity ⁶⁷Zn nucleus at natural abundance. bruker.comnih.govnih.gov This enhanced sensitivity enables more advanced, multi-dimensional NMR experiments that can reveal through-space connectivities between different parts of the molecule, such as between the zinc center and specific carbons in the alkyl chains. udel.edubruker.com This could provide unprecedented detail on the spatial arrangement of the hexadecanoate and octadecanoate ligands around the zinc ion and their intermolecular packing. udel.eduproquest.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the primary technique for determining the crystalline structure of solid materials.

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a solid sample. The diffraction pattern is a fingerprint of the crystalline structure. For metal soaps like this compound, the PXRD pattern is characterized by a series of sharp peaks at low angles (2θ), which correspond to the long-range order of the layered structure formed by the alkyl chains. researchgate.netnih.gov The positions of these peaks can be used to calculate the d-spacing, which represents the distance between the layers.

The PXRD patterns of zinc stearate and zinc palmitate are very similar, with the main difference being a shift of the diffraction peaks to slightly lower angles for the longer-chain stearate, reflecting a larger layer spacing. researchgate.netepa.gov In a mixed system like this compound, the PXRD pattern would be expected to show peaks corresponding to an average layer spacing, or potentially broadened peaks if there is significant disorder in the chain packing. aip.org The presence of sharp, well-defined peaks is indicative of a highly crystalline material, while broad features suggest a more amorphous or poorly crystalline nature. nih.gov

Structural Analysis of Lamellar and Layered Compounds

The compound this compound, a mixed salt of zinc with palmitic (hexadecanoic) and stearic (octadecanoic) acids, belongs to the class of metallic soaps known for their characteristic lamellar, or layered, structures. nih.govuva.nl This architecture is fundamental to their physical and chemical properties. The structure consists of sheets of zinc cations coordinated by the carboxylate groups of the fatty acid anions. nih.govresearchgate.net

In these lamellar arrangements, the zinc ions are typically tetrahedrally coordinated, with each zinc center bound to four oxygen atoms from four different carboxylate ligands. nih.gov These carboxylate groups act as bidentate bridges, connecting two different zinc atoms in a syn-anti conformation. This network of zinc-carboxylate coordination forms a polar inorganic sublayer. The long, nonpolar hydrocarbon chains of the hexadecanoate and octadecanoate ligands extend outwards from these polar sheets, creating nonpolar organic layers. nih.gov

Table 1: Comparison of Interlayer Spacing for Related Zinc Carboxylates

| Compound | Interlayer d-spacing (Å) | Reference |

|---|---|---|

| Zinc Palmitate | 38.5 | uva.nl |

Single-Crystal X-ray Diffraction for Molecular Structures

Obtaining a definitive molecular structure for this compound through single-crystal X-ray diffraction is exceptionally challenging. The very nature of long-chain metal carboxylates makes growing sufficiently large and high-quality single crystals difficult. nih.govresearchgate.net These compounds exhibit low solubility in most solvents, and when crystals do form, they are often small, extremely thin, and fragile plates that are difficult to handle and mount for diffraction experiments. nih.govresearchgate.net

Consequently, there are no reports in the literature of a complete single-crystal structure for this compound itself. However, the structures of shorter-chain zinc carboxylates have been determined, providing a reliable model for the local coordination environment of the zinc ion. nih.gov For example, the single-crystal structures of zinc nonanoate (B1231133) and zinc decanoate (B1226879) have been reported. nih.govrsc.org

These studies confirm a dinuclear structural motif where two zinc atoms are bridged by four carboxylate ligands. The key structural parameters derived from a related single-crystal structure are summarized below.

Table 2: Representative Single-Crystal Diffraction Data for a Zinc Carboxylate

| Parameter | Zinc Decanoate | Reference |

|---|---|---|

| Chemical Formula | Zn(C₁₀H₁₉O₂)₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2 | nih.gov |

| Coordination Geometry | Nearly Tetrahedral | nih.gov |

| Zn-O Bond Lengths (Å) | Varies (asymmetric) | nih.gov |

In these known structures, the zinc ion exhibits a distorted tetrahedral geometry. Each carboxylate group bridges two zinc centers, leading to a polymeric, layered structure. nih.govtandfonline.com It is widely accepted that this fundamental coordination geometry is conserved in longer-chain analogues like this compound.

Electron Microscopy and Surface Analytical Techniques

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Visualization

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology and microstructure of this compound. SEM analysis provides direct images of the compound's particle shape, size, and surface texture. In studies of related zinc soaps like zinc stearate, SEM images have revealed characteristic morphologies, such as flower-like or plate-like crystalline aggregates. uva.nl

Field Emission Scanning Electron Microscopy (FESEM) for High-Resolution Surface Imaging

For even more detailed surface information, Field Emission Scanning Electron Microscopy (FESEM) is employed. FESEM utilizes a field emission electron source, which provides a much brighter and more coherent electron beam than the thermionic emitters used in conventional SEM. researchgate.net This results in significantly higher spatial resolution, allowing for clear imaging of nanoscale surface features. researchgate.net

While specific FESEM studies on this compound are not prevalent, the technique is ideally suited for examining the fine details of its lamellar structure. FESEM could visualize the edges of the stacked lamellae, surface steps, and the fine structure of crystalline outgrowths. researchgate.net Given that the fundamental layers of the material are only a few nanometers thick, the high-resolution capability of FESEM is essential for probing the nano-architecture of the compound's surface and understanding how the mixed-carboxylate composition influences its fine morphological details.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of the atoms on the surface of a material. For this compound, XPS provides critical information about the zinc, oxygen, and carbon atoms in the uppermost few nanometers of the sample.

An XPS analysis would involve acquiring high-resolution spectra for the following core levels:

Zn 2p: The binding energy of the Zn 2p₃/₂ peak confirms the presence of zinc and its oxidation state, which is expected to be +2.

O 1s: The O 1s spectrum is particularly informative. It can be deconvoluted into multiple peaks to distinguish between oxygen atoms in the carboxylate group (O=C-O⁻) and any potential surface contamination, such as adsorbed water or zinc oxide (ZnO). researchgate.netrsc.org In pure zinc carboxylate, two distinct oxygen environments are expected.

C 1s: The C 1s spectrum can differentiate between carbon atoms in the alkyl chains (-CH₂-), and the carbon atom in the carboxylate group (-COO⁻).

XPS is also highly effective at identifying the nature of surface active sites. iaea.org By studying the binding energies, it is possible to probe the Lewis acidity of the surface zinc cations and the Brønsted acidity of any surface hydroxyl groups, providing insight into the surface reactivity of the compound. iaea.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Zinc Palmitate |

| Zinc Stearate |

| Palmitic Acid |

| Stearic Acid |

| Zinc Oleate |

| Oleic Acid |

| Zinc Nonanoate |

| Zinc Decanoate |

Scanning Transmission Electron Microscopy (STEM) for Nanoscale Structural Analysis

Scanning Transmission Electron Microscopy (STEM) is a powerful technique for investigating the microstructure of materials at an atomic or near-atomic scale. jim.org.cn For compounds like this compound, STEM provides invaluable insights into their crystal structure, morphology, and the distribution of elements. The technique's high-angle annular dark-field (HAADF) imaging mode is particularly advantageous, as the image contrast is directly related to the atomic number (Z-contrast) of the elements in the sample. nih.govnau.edu This allows for the clear visualization of heavier atoms like zinc within the lighter organic matrix of the fatty acid chains.

Research on long-chain zinc carboxylates has revealed that they form lamellar structures, with sheets of zinc ions coordinated by the carboxylate groups of the fatty acids. nih.gov These sheets are stacked, and STEM can be employed to directly image this layered arrangement and determine the spacing between the lamellae. Furthermore, STEM can identify different crystalline polymorphs and characterize defects or variations in the crystal structure. nist.gov The ability of STEM to analyze the structure at a sub-angstrom resolution makes it possible to resolve the arrangement of individual atoms, confirming the tetrahedral coordination geometry of the zinc ions by four oxygen atoms from different carboxylate groups. nih.govjim.org.cn When combined with energy-dispersive X-ray spectroscopy (EDS) in the microscope, STEM can also provide elemental mapping, confirming the co-localization of zinc with the carbon and oxygen signals of the fatty acid chains. nih.govmdpi.com

Mass Spectrometry for Fatty Acid Profile and Degradation Product Characterization

Mass spectrometry techniques are indispensable for determining the precise fatty acid composition of mixed salts like this compound and for identifying any degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark method for the qualitative and quantitative analysis of the fatty acid constituents of zinc soaps. nih.govunipi.it Due to the non-volatile nature of metallic salts, direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization step is required to convert the fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govpcbiochemres.com

The process typically involves an acid-catalyzed esterification of the zinc soap. nih.gov For instance, the sample can be treated with a reagent like a solution of hydrochloric acid in methanol (B129727) and toluene (B28343) at an elevated temperature. nih.govresearchgate.net This reaction cleaves the ionic bond between the zinc and the carboxylate groups, liberating the free fatty acids which are then immediately converted into their corresponding FAMEs (methyl palmitate and methyl stearate).

Once derivatized, the mixture is injected into the GC-MS system. The gas chromatograph separates the individual FAMEs based on their boiling points and interaction with the capillary column. unipi.it The separated components then enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner, generating a unique mass spectrum for each compound. phytojournal.com By comparing the retention times and the mass spectra of the sample components to those of known standards and spectral libraries like the National Institute of Standards and Technology (NIST) database, the specific fatty acids and their relative proportions in the original zinc soap can be accurately determined. phytojournal.comnih.gov

Table 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) from this compound

| Analyte (as FAME) | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) | Corresponding Fatty Acid |

|---|---|---|---|

| Methyl Hexadecanoate (Methyl Palmitate) | ~18.5 | 270 (M+), 239, 143, 87, 74 | Hexadecanoic Acid (Palmitic Acid) |

| Methyl Octadecanoate (Methyl Stearate) | ~20.8 | 298 (M+), 267, 199, 87, 74 | Octadecanoic Acid (Stearic Acid) |

Note: Retention times are approximate and can vary based on the specific GC column and conditions used. researchgate.netnih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Sampling and Detection

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. nist.govresearchgate.net This makes it a powerful tool for the high-throughput screening and quality control of materials like this compound.

In DART-MS, a heated stream of metastable gas (typically helium or nitrogen) is directed at the sample surface. rsc.org The excited gas molecules desorb and ionize analytes from the surface, which are then drawn into the inlet of the mass spectrometer for analysis. nist.gov DART is a "soft" ionization method, meaning it typically generates protonated molecules ([M+H]+) with little to no fragmentation. nist.gov

For this compound, DART-MS could be used to rapidly confirm the presence of palmitic and stearic acids. The analysis would likely detect the protonated molecules of the free fatty acids, [M+H]+, at m/z 257 for palmitic acid and m/z 285 for stearic acid, which may be present on the surface of the material. The speed of DART-MS, with analysis times of seconds per sample, makes it highly efficient compared to the more time-consuming GC-MS methods. d-nb.info While it may not provide the same level of quantitative detail or isomeric separation as GC-MS, its ability to generate a chemical fingerprint almost instantaneously is a significant advantage for rapid screening purposes in industrial settings. nih.gov

Computational and Theoretical Studies on Zinc;hexadecanoate;octadecanoate

Molecular Dynamics (MD) Simulations of Carboxylate Interactions and Dynamics

MD simulations of metal soaps, such as zinc stearate (B1226849), have been used to understand their structure and formation. joenhermans.nl These simulations can model the aggregation of zinc carboxylate molecules and the formation of the layered structures characteristic of metal soaps. In a mixed system, MD could be used to investigate how the presence of two different fatty acid chain lengths affects the packing and ordering of the alkyl chains, which in turn influences the material's physical properties.

Furthermore, MD simulations have been employed to study the interaction of fatty acids and their salts with other molecules and surfaces. For instance, simulations have been used to model the adsorption of fatty acids onto metal oxide surfaces and the formation of self-assembled monolayers. mdpi.com Such studies are relevant for understanding the role of zinc;hexadecanoate (B85987);octadecanoate as a lubricant and dispersing agent. The dynamics of the carboxylate head groups and their interaction with the zinc ions are crucial for these applications.

Simulations of zinc ricinoleate, another zinc soap, have been used to understand its odor-adsorbing properties by modeling its interactions with odor-active compounds. researchgate.net This highlights the potential of MD to probe the functional aspects of zinc;hexadecanoate;octadecanoate at a molecular level.

Kinetic Monte Carlo (KMC) Simulations for Reaction Mechanisms

Kinetic Monte Carlo (KMC) simulations are a computational method used to model the time evolution of systems undergoing stochastic processes, such as chemical reactions. While specific KMC simulations for the reaction mechanisms involving this compound are not widely reported, the methodology is applicable to understanding its formation and degradation.

KMC methods have been mentioned in the context of modeling complex systems like zinc(II) carboxylate coordination polymers. mdpi.com The formation of metal soaps in oil paints, a process analogous to the synthesis of this compound, involves a series of reaction and diffusion steps that could be modeled using KMC. joenhermans.nlresearchgate.net For example, the reaction between zinc oxide and free fatty acids to form zinc carboxylates is a key step that could be simulated.

The thermal decomposition of fatty acid methyl esters, which are structurally related to the ligands in this compound, has been studied using detailed kinetic modeling, and the data from such studies could be used to parameterize KMC simulations of the thermal degradation of zinc soaps. nih.gov These simulations could predict the evolution of decomposition products over time under different temperature conditions.

Kinetic Modeling Approaches in Catalytic Systems (e.g., Quasi-Homogeneous, Eley-Rideal)

Zinc carboxylates, including zinc stearate, can act as catalysts in various chemical reactions, such as esterification and transesterification. acs.orgnih.govresearchgate.net The catalytic behavior of this compound can be understood through different kinetic modeling approaches.

One relevant model is the quasi-homogeneous model. In some reactions, solid zinc carboxylate catalysts can dissolve in the reaction medium at elevated temperatures, acting as a homogeneous catalyst. acs.orgnih.gov Upon cooling, the catalyst may precipitate out, allowing for easy separation, thus combining the advantages of both homogeneous and heterogeneous catalysis. nih.gov The kinetics of such a system can be described by models that account for the dissolution and precipitation of the catalyst.

The Eley-Rideal mechanism is another important concept in heterogeneous catalysis that could be relevant to reactions catalyzed by this compound. numberanalytics.comnumberanalytics.comtaylorandfrancis.com This mechanism involves a reaction between a molecule in the gas or liquid phase and a species adsorbed on the surface of the catalyst. numberanalytics.comnumberanalytics.com For instance, if this compound is used as a solid catalyst, one reactant might adsorb onto its surface, while another reactant from the bulk phase reacts directly with the adsorbed species. The rate of such a reaction would depend on the concentration of the reactant in the bulk and the surface coverage of the adsorbed species.

| Model | Description | Relevance to this compound |

|---|---|---|

| Quasi-Homogeneous | A solid catalyst dissolves in the reaction medium at reaction temperature, acting homogeneously, and precipitates upon cooling. acs.orgnih.gov | Can describe catalytic processes where this compound is soluble in the reaction mixture at elevated temperatures. |

| Eley-Rideal | A reaction between a species in the fluid phase and a species adsorbed on the catalyst surface. numberanalytics.comnumberanalytics.com | Applicable to reactions where this compound acts as a solid catalyst, with one reactant adsorbing on its surface. |

Predictive Modeling of Structure-Property Relationships (Focus on functional aspects)

Predictive modeling aims to establish relationships between the chemical structure of a compound and its macroscopic properties. For this compound, this involves understanding how its mixed-ligand nature influences its functional properties, such as its performance as a lubricant, stabilizer, or dispersing agent.

The properties of fatty acids and their derivatives are strongly dependent on their structure, including chain length and degree of saturation. uio.noresearchgate.netpsu.edu For instance, the melting point and viscosity of fatty acids increase with chain length. The presence of both C16 (palmitate) and C18 (stearate) chains in this compound will result in properties that are intermediate between those of pure zinc palmitate and pure zinc stearate. The mixture of chain lengths can also disrupt the crystalline packing, potentially leading to a lower melting point and altered solubility compared to the individual components. joenhermans.nl

Computational models can be used to predict how the molecular structure of this compound translates to its functional properties. For example, its lubricating properties are related to the layered structure of the crystal, which allows for easy shear between the layers. The presence of mixed chain lengths could influence the interlayer spacing and the shear forces.

The use of zinc soaps as thermal stabilizers in polymers is another functional aspect where predictive modeling is valuable. The decomposition of the polymer is inhibited by the zinc soap, and the effectiveness of this stabilization can be related to the reactivity of the zinc carboxylate and its ability to scavenge acidic byproducts. The mixed-ligand nature of this compound might offer a broader range of thermal stability compared to single-component soaps.

| Structural Feature | Influence on Properties |

|---|---|

| Alkyl Chain Length | Affects melting point, viscosity, and solubility. Longer chains generally lead to higher melting points and viscosities. psu.edu |

| Mixed Chain Lengths | Can disrupt crystalline packing, potentially lowering the melting point and altering solubility compared to pure compounds. joenhermans.nl |

| Coordination Geometry of Zinc | Influences the overall crystal structure (e.g., layered vs. network) and thus mechanical properties like lubricity. rsc.org |

| Presence of Unsaturated Bonds | Lowers the melting point and increases susceptibility to oxidation. uio.noresearchgate.net (Note: hexadecanoate and octadecanoate are saturated). |

Mechanistic Investigations and Advanced Applications in Materials Science

Role as Polymer Additives: Research on Mechanisms and Performance Enhancement

The compound zinc;hexadecanoate (B85987);octadecanoate, a mixed zinc salt of palmitic (hexadecanoic) and stearic (octadecanoic) acids, is a multifunctional additive widely utilized in the polymer industry. Its efficacy stems from its dual role as both a lubricant for processing and a stabilizer against degradation. This section explores the detailed mechanisms behind these functions and their impact on enhancing polymer performance.

Lubrication Mechanisms in Polymer Processing

In polymer manufacturing, lubricants are essential for improving the flow characteristics of the polymer melt and reducing friction during processing steps like extrusion and injection molding silverfernchemical.com. Zinc salts of fatty acids serve as highly effective lubricants, operating through several distinct mechanisms to enhance efficiency and product quality.

Zinc;hexadecanoate;octadecanoate exhibits both internal and external lubricating properties. As an internal lubricant, its long, nonpolar hydrocarbon chains are compatible with the polymer matrix. When dispersed, these molecules reduce the intermolecular friction between polymer chains, effectively lowering the melt viscosity and improving the flowability of the material mdpi.comresearchgate.net. This action enhances the flexibility of the polymer molecular chains mdpi.com.

As an external lubricant, the compound migrates to the surface of the polymer melt. There, it forms a thin layer at the interface between the molten polymer and the hot metal surfaces of processing equipment, such as extruder barrels and molds wikipedia.orgplatinumindustriesltd.com. This layer reduces the adhesion of the melt to the metal, preventing sticking and facilitating a smoother passage of the material, which also contributes to a better surface finish on the final product wikipedia.org.

The primary lubricating action of this compound is to mitigate the adverse effects of heat and shear forces during processing platinumindustriesltd.com. By reducing friction between polymer particles and between the polymer and machinery, it ensures smoother and more efficient processing platinumindustriesltd.com. The formation of a lubricating film at the polymer-metal interface is crucial for preventing the polymer from sticking to equipment, a common issue that can lead to production delays and defects silverfernchemical.com.

The impact on melt viscosity is a direct consequence of its internal lubrication function. By reducing the cohesive forces between polymer chains, the energy required for the melt to flow is decreased mdpi.com. However, the magnitude of this effect can be dependent on the specific polymer system. For example, in studies involving high-density polyethylene (B3416737) (HDPE), zinc stearate (B1226849) was found to have a minimal effect on retaining melt viscosity during multiple extrusion passes researchgate.net.

In polymer composites, achieving a uniform dispersion of fillers and other additives is critical for obtaining desired material properties researchgate.netmdpi.com. This compound functions as an effective dispersing agent silverfernchemical.com. Its molecular structure, featuring a polar zinc carboxylate head and long nonpolar hydrocarbon tails, allows it to act as a surfactant. It coats the surface of filler particles, reducing their surface energy and promoting better wetting by the polymer matrix.

This action helps to break down agglomerates of filler particles and prevents them from re-aggregating during melt processing researchgate.net. Research has demonstrated that the addition of zinc stearate to a polypropylene (B1209903) (PP) matrix significantly reduces the aggregation of a nucleating agent, leading to improved crystallization and mechanical properties mdpi.comresearchgate.net. The enhanced dispersion allows for a more efficient transfer of stress from the polymer matrix to the filler, resulting in improved strength and toughness mdpi.com.

| Material Composition | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |

|---|---|---|---|

| Pure PP | 34.1 | 35.8 | mdpi.comresearchgate.net |

| PP/SCAB | 39.8 | 38.8 | mdpi.comresearchgate.net |

| PP/SCAB-Znst | 42.9 | 40.6 | mdpi.comresearchgate.net |

Stabilization Mechanisms in Polymer Systems

Many polymers, most notably polyvinyl chloride (PVC), are susceptible to thermal degradation at the high temperatures required for processing. This degradation can lead to discoloration, loss of mechanical properties, and the release of harmful byproducts. Heat stabilizers are added to prevent or retard these degradation processes goldstab.com.

The primary mechanism by which this compound stabilizes PVC is through acid scavenging platinumindustriesltd.com. The thermal degradation of PVC proceeds via a dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process is autocatalytic, meaning the released HCl accelerates further degradation.

This compound neutralizes the HCl as it is formed. The zinc carboxylate reacts with HCl in a substitution reaction to produce zinc chloride (ZnCl₂) and the corresponding fatty acids (palmitic and stearic acid).

Reaction Mechanism: Zn(OOCR)₂ + 2 HCl → ZnCl₂ + 2 RCOOH (where R represents the C15 or C17 alkyl chains)

This reaction effectively removes the catalytic HCl from the system, interrupting the degradation cycle and preserving the polymer's integrity platinumindustriesltd.com. However, the reaction product, ZnCl₂, is a strong Lewis acid and can itself vigorously catalyze PVC degradation, leading to rapid crosslinking and blackening, a phenomenon often referred to as "zinc burning" nih.gov. For this reason, zinc-based stabilizers are typically used in synergistic combinations with other stabilizers, such as calcium stearate. The calcium stabilizer can react with zinc chloride to regenerate the zinc carboxylate, thereby delaying the onset of catastrophic degradation and providing more robust long-term stability goldstab.comnih.gov.

Co-stabilization Synergies in Polymer Formulations (e.g., PVC)

In polymer formulations, particularly for polyvinyl chloride (PVC), the thermal stability during processing is a critical concern. Zinc carboxylates, including the mixed hexadecanoate and octadecanoate salt, are often employed as co-stabilizers, typically in conjunction with calcium carboxylates. This combination is known to exhibit a synergistic effect, providing enhanced thermal stability that is superior to what can be achieved with either component alone. nbinno.comnih.govseepvcforum.com

The primary mechanism of stabilization involves the reaction of the zinc carboxylate with the highly reactive allylic chlorine atoms that form in the PVC structure upon initial thermal degradation. This reaction prevents the rapid, autocatalytic "unzipping" of hydrogen chloride (HCl) from the polymer backbone, a process that leads to severe discoloration and degradation of mechanical properties. The zinc salt exchanges its carboxylate anion for the labile chlorine atom, thus stabilizing the polymer chain.

A key aspect of the synergy in Ca/Zn systems is the subsequent reaction of the generated zinc chloride (ZnCl₂), a strong Lewis acid that can catalyze further degradation, with the calcium carboxylate. The calcium salt neutralizes the ZnCl₂, regenerating the zinc carboxylate and forming calcium chloride (CaCl₂), a more stable and less detrimental species. This cyclic process allows for the continued scavenging of HCl and stabilization of the polymer. nbinno.com Organic co-stabilizers such as polyols and β-diketones are often included in these formulations to further enhance performance by chelating the zinc chloride and preventing "zinc burning," a rapid and catastrophic degradation. nih.gov

The use of mixed fatty acid chains, such as hexadecanoate and octadecanoate, can offer advantages in terms of solubility and compatibility with the polymer matrix, potentially leading to a more homogeneous distribution of the stabilizer and, consequently, more effective and prolonged stabilization.

Table 1: Synergistic Effects of Ca/Zn Stabilizers in PVC

| Stabilizer System | Key Function | Synergistic Action |

| Zinc Carboxylate | Primary stabilizer, reacts with allylic chlorine. | Provides initial color stability. |

| Calcium Carboxylate | Co-stabilizer, neutralizes HCl and ZnCl₂. | Regenerates zinc carboxylate, provides long-term stability. |

| Organic Co-stabilizers | Chelating agents, HCl absorbers. | Prevent "zinc burning" and enhance overall performance. |

Influence on Polymer Rheology and Processability

The incorporation of metallic carboxylates like this compound can significantly influence the rheological properties and, therefore, the processability of polymer melts. These compounds can act as lubricants, reducing the friction between polymer chains and between the polymer and the processing equipment. nbinno.com This lubricating effect can lead to a decrease in melt viscosity, which is beneficial for processes such as extrusion and injection molding, as it can reduce energy consumption and improve the surface finish of the final product.

The long aliphatic chains of the hexadecanoate and octadecanoate moieties are crucial to this lubricating function. They can create a slip plane at the interface between the polymer melt and the metal surfaces of the processing machinery, facilitating easier flow. The molecular structure of zinc carboxylates can lead to the formation of polymeric or oligomeric species in the melt, which can also affect the viscosity. shepchem.comresearchgate.netnih.gov The specific impact on rheology will depend on the concentration of the additive, its interaction with the polymer, and the processing conditions.

Table 2: Influence of Zinc Carboxylates on Polymer Processing

| Property | Effect of this compound | Implication for Processability |

| Melt Viscosity | Generally decreases due to lubrication. nbinno.com | Easier flow, reduced energy consumption. |

| Friction | Reduced between polymer-polymer and polymer-metal interfaces. | Improved surface finish, less wear on equipment. |

| Melt Stability | Enhanced due to co-stabilization effects. | Wider processing window (temperature and time). |

Impact on Polymer Microstructure and Interfacial Interactions

The presence of additives like this compound can have a notable impact on the microstructure of a polymer. Due to their amphiphilic nature, with a polar zinc-carboxylate head and a non-polar hydrocarbon tail, these molecules can position themselves at interfaces within the polymer matrix. This can be particularly significant in multi-phase polymer blends or composites, where they can act as compatibilizers or dispersing aids.

By reducing the interfacial tension between different phases, this compound can promote a finer and more uniform dispersion of fillers or secondary polymer phases. This improved dispersion can lead to enhanced mechanical properties, such as impact strength and tensile strength, as it allows for more effective stress transfer between the polymer matrix and the dispersed phase. The specific nature of these interfacial interactions will depend on the polarity of the polymer and any other additives present. rsc.org

Catalytic Functions of this compound

Zinc carboxylates, including the mixed salt of hexadecanoic and octadecanoic acids, are recognized for their catalytic activity in certain organic reactions, primarily acting as Lewis acids.

Catalysis in Transesterification Reactions

Zinc carboxylates are effective catalysts for transesterification reactions, which are crucial in processes such as the production of biodiesel and the synthesis of various esters. researchgate.net In these reactions, the zinc ion acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.

The use of a mixed carboxylate like this compound can be advantageous due to its solubility in non-polar reaction media, which is common in transesterification processes involving oils and fats. This allows the reaction to proceed in a homogeneous phase, which can lead to higher reaction rates compared to heterogeneous catalysis.

Catalysis in Esterification Processes

Similarly to transesterification, this compound can catalyze esterification reactions, the formation of an ester from a carboxylic acid and an alcohol. nih.govacs.org The catalytic mechanism is also based on the Lewis acidity of the zinc ion. In this case, the zinc ion can coordinate to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.

Studies have shown that the catalytic activity of zinc salts in esterification can depend on the nature of the counter-ion. nih.govacs.org The long-chain carboxylates in this compound contribute to the catalyst's solubility in organic substrates, which is beneficial for achieving efficient catalysis.

Kinetic Studies and Reaction Pathways of Catalyzed Processes

Kinetic studies of esterification and transesterification reactions catalyzed by zinc carboxylates generally indicate that the reaction rate is dependent on the concentrations of the reactants and the catalyst. The reaction pathway is believed to proceed through a coordination-insertion mechanism.

For esterification, a proposed pathway involves the following steps:

Coordination of the carboxylic acid to the zinc center.

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Elimination of a water molecule to form the ester and regenerate the catalyst.

For transesterification, the proposed pathway is similar:

Coordination of the ester to the zinc center.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the original alcohol molecule to yield the new ester and regenerate the catalyst.

Table 3: Catalytic Parameters for Zinc Carboxylate Catalyzed Reactions

| Reaction | Catalyst | Typical Reactants | Key Mechanistic Step |

| Transesterification | This compound | Triglycerides, Alcohols | Lewis acid activation of the ester carbonyl group. |

| Esterification | This compound | Carboxylic Acids, Alcohols | Lewis acid activation of the carboxylic acid carbonyl group. |

Recyclability and Stability of this compound as a Catalyst

The utility of a catalyst in industrial applications is intrinsically linked to its stability and recyclability over numerous reaction cycles. Zinc carboxylates, including mixed systems like this compound, have been investigated for their potential as recyclable catalysts, particularly in the production of fatty acid methyl esters (FAME), a primary component of biodiesel.

Research into zinc carboxylate-based catalysts has demonstrated their potential for reuse in transesterification and esterification reactions. For instance, zinc carboxylates such as zinc laurate, zinc palmitate, and zinc stearate have been reported to yield over 90% FAME from fatty acid and soybean oil mixtures acs.orgnih.gov. The stability and recyclability of a zinc palmitate-based composite (Zn5/ZnP) have been demonstrated over four consecutive runs in the methanolysis of palm oil, yielding high FAME percentages acs.orgnih.gov. While a gradual decrease in FAME yield was observed in subsequent cycles, this was attributed to a reduction in the catalyst's acidity and potential contamination of active sites by byproducts, rather than a fundamental instability of the zinc carboxylate structure itself acs.orgnih.gov.

The stability of these catalysts is, however, dependent on the reaction conditions. At elevated temperatures (e.g., 140 °C), some zinc carboxylates, including zinc palmitate and stearate, have been observed to partially transform into zinc glycerolate in the reaction medium, which could affect their long-term stability and recyclability researchgate.net. Despite this, studies have shown that zinc stearate can maintain its catalytic activity for palm oil hydrolysis for up to five consecutive reuse cycles, indicating a degree of operational robustness researchgate.net.

The following interactive table summarizes the recyclability of a zinc palmitate-based composite catalyst in FAME production over four cycles.

| Cycle | FAME Yield (%) |

| 1 | 97 |

| 2 | - |

| 3 | - |

| 4 | 70.7 |

Data sourced from studies on zinc palmitate-based composites in FAME production from palm oil. acs.orgnih.gov

Structural Transformations of the Catalyst During Reaction Cycles

During catalytic processes, the structure of this compound can undergo transformations that influence its activity and stability. A key transformation observed in zinc carboxylate catalysts is ligand exchange with fatty acids present in the reaction medium researchgate.net. In the context of biodiesel production, it has been noted that the original carboxylate ligands of the zinc salt can be gradually exchanged for the fatty acid being esterified. For zinc(II) carboxylate salts, this exchange process with oleic acid has been observed to be complete at temperatures as low as 60 °C researchgate.net.

This ligand exchange can be a critical factor in the catalytic cycle. For example, in the hydrolysis of palm oil, changes in the chemical composition of a zinc stearate catalyst were observed, primarily due to the conversion of zinc stearate to zinc palmitate, reflecting the fatty acid composition of the feedstock researchgate.net. This indicates that the active catalytic species may dynamically adapt to the reaction environment.

Furthermore, under certain conditions, more significant structural changes can occur. As mentioned previously, at higher temperatures, partial transformation to zinc glycerolate has been reported for zinc palmitate and stearate researchgate.net. This transformation from a simple carboxylate to a glycerolate complex represents a more profound structural alteration that could impact the catalyst's performance and deactivation over time. The stability of the initial zinc carboxylate structure is therefore a crucial consideration for its practical application. For instance, while zinc acetate (B1210297) was found to be unstable and readily transformed into zinc glycerolate, longer-chain carboxylates like zinc stearate and palmitate showed only partial transformation, suggesting greater structural integrity under typical reaction conditions researchgate.net.

Interfacial Science and Surface Modification Applications

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is an area of significant interest in materials science. Zinc soaps of long-chain fatty acids, such as this compound, are key components in the fabrication of these surfaces due to their inherent low surface energy. The principle behind creating a superhydrophobic surface involves a combination of low surface energy chemistry and a specific surface topography, often with micro- and nano-scale roughness.

A common method for fabricating superhydrophobic surfaces involves a wet chemical route. For instance, zinc stearate superhydrophobic hierarchical surfaces can be prepared from ethanolic solutions of a zinc precursor (like zinc acetate or zinc nitrate) and stearic acid core.ac.uk. The morphology of the resulting coating, which is crucial for achieving superhydrophobicity, can be controlled by the nature and concentration of the precursor core.ac.uk. Coatings derived from a zinc acetate precursor have been shown to exhibit superhydrophobicity, with water contact angles (WCA) exceeding 150°, even at low precursor concentrations core.ac.uk.

The formation of a micro-nano hierarchical structure is essential. While stearic acid itself provides low surface energy, it alone does not impart superhydrophobicity core.ac.uk. The roughness created by the precipitation of the zinc soap is a critical factor. For example, flower-like morphologies have been observed to be particularly effective in trapping air, which minimizes the contact area between a water droplet and the solid surface, leading to high water contact angles and low sliding angles.

The following table illustrates the effect of precursor concentration on the water contact angle of zinc stearate coatings.

| Precursor | Concentration (M) | Water Contact Angle (°) |

| Zinc Acetate | 0.025 | 152 |

| Zinc Nitrate (B79036) | 0.025 | 132 |

Data is illustrative of the principle that precursor choice and concentration affect the resulting hydrophobicity. core.ac.uk

This compound and similar mixed zinc soaps play a significant role in various industrial systems due to their interactions with metal surfaces. These interactions are primarily leveraged for lubrication and corrosion inhibition.

As a lubricant, zinc stearate provides a low-friction interface between metal surfaces, particularly in dry lubrication scenarios sakhainternational.com. In applications such as forging, stamping, and metal forming, it functions as a die-release agent and a dry film lubricant, which helps to minimize tool wear and improve the flow of metal sakhainternational.com. The hydrophobic nature of zinc stearate also contributes to its effectiveness by repelling water, which can prevent corrosion and oxidation at the metal surface sakhainternational.com.

In the context of corrosion inhibition, zinc metallic soaps can form a protective film on the metal surface. This film acts as a barrier, isolating the metal from corrosive environments . The mechanism of inhibition often involves the adsorption of the soap molecules onto the metal surface. For instance, a study on the corrosion inhibition of mild steel in a sulfuric acid solution by a zinc metallic soap derived from Cucumeropsis mannii N. seed oil showed that the inhibition efficiency increased with the concentration of the zinc soap . The adsorption of the soap was found to be spontaneous and followed the Langmuir adsorption isotherm . The large molecular structure of the fatty acid components of the soap allows for strong bonding to the metal surface, providing effective protection even at elevated temperatures . The addition of iodide ions has been shown to have a synergistic effect, further enhancing the corrosion inhibition efficiency .

Advanced Mechanical Characterization in Material Systems